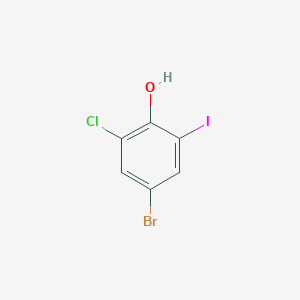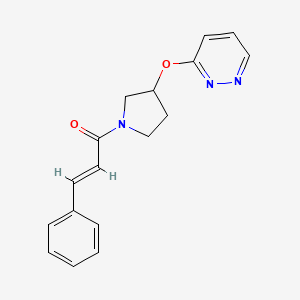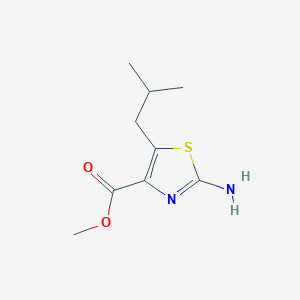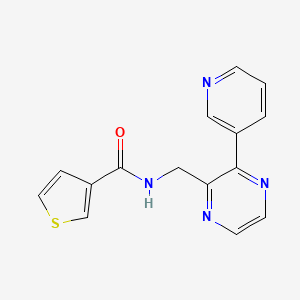
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N7O4 and its molecular weight is 463.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Purine Derivatives
The synthesis of purine derivatives often involves complex chemical reactions aimed at introducing various functional groups to the purine ring, enhancing its potential for biological activity. For instance, derivatives of purine, such as 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, have been synthesized and tested for cardiovascular activities, including antiarrhythmic and hypotensive effects, as well as adrenergic receptor affinity (Chłoń-Rzepa et al., 2004). These studies highlight the therapeutic potential of purine derivatives in cardiovascular disease treatment.
Potential Applications in Medicinal Chemistry
Purine derivatives have been extensively studied for their therapeutic potential in various areas of medicinal chemistry. For example, novel purine derivatives have shown promising antidepressant properties in preclinical studies, indicating their potential application in treating mood disorders (Khaliullin et al., 2018). Additionally, purine-based compounds have been explored for their urease inhibition properties, which could have applications in treating diseases caused by urease-producing pathogens (Rauf et al., 2010).
Role in Biological Research
Beyond therapeutic applications, purine derivatives also play a crucial role in biological research, serving as tools for studying various biological pathways and mechanisms. For instance, pyrido[2,1-f]purine-2,4-dione derivatives have been identified as highly potent antagonists for the human A(3) adenosine receptor, providing valuable insights into the modulation of adenosine receptor activity and its implications in diseases (Priego et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then coupled with 2-(pyridin-3-ylmethylene)hydrazine to form the final product.", "Starting Materials": [ "3-ethylphenol", "2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone", "sodium hydroxide", "3-chloropropane-1,2-diol", "pyridine-3-carbaldehyde", "hydrazine hydrate", "acetic acid", "sodium acetate", "sodium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Dissolve 3-ethylphenol in sodium hydroxide solution and add 2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone.", "b. Heat the mixture at 80°C for 24 hours.", "c. Cool the mixture and extract the product with chloroform.", "d. Wash the organic layer with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 2: Synthesis of 2-(pyridin-3-ylmethylene)hydrazine", "a. Dissolve pyridine-3-carbaldehyde and hydrazine hydrate in acetic acid.", "b. Heat the mixture at reflux for 4 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve the two intermediates in dimethylformamide.", "b. Add sodium acetate and sodium carbonate to the solution.", "c. Heat the mixture at 80°C for 24 hours.", "d. Cool the mixture and extract the product with chloroform.", "e. Wash the organic layer with water and dry over sodium sulfate.", "f. Concentrate the solution to obtain the final product." ] } | |
Numéro CAS |
900013-34-5 |
Formule moléculaire |
C23H25N7O4 |
Poids moléculaire |
463.498 |
Nom IUPAC |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O4/c1-3-15-6-4-8-18(10-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-5-9-24-11-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33) |
Clé InChI |
JVOPHGXSSLOAMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CN=CC=C4)N(C(=O)NC3=O)C)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)


![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)
![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)






![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)
![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)